3-Morpholin-3-yl-propionic acid

Description

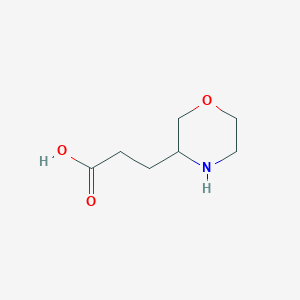

3-Morpholin-3-yl-propionic acid is a propionic acid derivative featuring a morpholine ring attached to the third carbon of the propionic acid backbone. Morpholine, a six-membered heterocyclic ring containing one oxygen and one nitrogen atom, confers unique physicochemical and biological properties to the compound. The hydrochloride salt form (CAS: 1571212-21-9) has a molecular formula of C₇H₁₄ClNO₃ and a molecular weight of 195.65 g/mol . This compound is primarily utilized in pharmaceutical research, particularly as an intermediate in synthesizing bioactive molecules targeting enzymes or receptors where morpholine’s polarity and solubility enhance pharmacokinetic profiles .

Properties

IUPAC Name |

3-morpholin-3-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c9-7(10)2-1-6-5-11-4-3-8-6/h6,8H,1-5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWRLFWNQHCOOTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Morpholin-3-yl-propionic acid typically involves the reaction of morpholine with an appropriate propionic acid derivative. One common method is the Michael addition of morpholine to α-bromoacrylic acid esters, followed by hydrolysis to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process often includes the use of solvents like dichloromethane and reagents such as bromine and triethylamine to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Morpholin-3-yl-propionic acid can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

Chemistry: 3-Morpholin-3-yl-propionic acid is used as a building block in organic synthesis, particularly in the preparation of more complex molecules .

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in receptor studies .

Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals .

Mechanism of Action

The mechanism of action of 3-Morpholin-3-yl-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the propionic acid moiety can participate in hydrogen bonding and electrostatic interactions with target molecules .

Comparison with Similar Compounds

Critical Analysis of Structural Modifications

- Morpholine Position : The 3-yl vs. 4-yl substitution in morpholine analogs alters steric and electronic environments. For example, 3-yl derivatives may exhibit better binding to flat hydrophobic enzyme pockets compared to bulkier 4-ylsulfonyl groups .

- Functional Group Impact : Sulfonyl and thiol groups enhance reactivity in cross-coupling reactions, whereas hydroxyl and methoxy groups prioritize hydrogen bonding and antioxidant capacity .

- Biological Performance : Morpholine-containing compounds generally show improved aqueous solubility, critical for oral bioavailability, while indole and aromatic derivatives excel in targeting lipid-rich environments like cell membranes .

Biological Activity

3-Morpholin-3-yl-propionic acid (MPA) is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies, highlighting its importance in various fields.

Chemical Structure and Properties

Molecular Formula: C₇H₁₃N₁O₃

Molecular Weight: 157.19 g/mol

Structure:

- Contains a morpholine ring, which enhances its interaction with biological targets.

- The propionic acid moiety facilitates hydrogen bonding and electrostatic interactions.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition: The morpholine ring can bind to active sites of enzymes, potentially inhibiting their activity. This is crucial for its role in modulating metabolic pathways.

- Receptor Interaction: The propionic acid group can engage in hydrogen bonding with receptor sites, influencing various signaling pathways.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties, making it a candidate for treating neurological disorders. Its ability to inhibit oxidative stress and inflammation is particularly noteworthy.

Anti-inflammatory Activity

Studies have shown that derivatives of MPA possess anti-inflammatory properties. For instance, compounds synthesized from MPA demonstrated significant inhibition of paw edema in animal models, indicating potential therapeutic applications in inflammatory diseases .

Antimicrobial and Anticancer Properties

MPA has been investigated for its antimicrobial and anticancer activities. Research suggests that it may inhibit the growth of certain bacterial strains and exhibit cytotoxic effects against tumor cells.

Case Studies

-

Neuroprotective Study:

A study highlighted the effects of MPA on neuronal cell cultures, demonstrating a reduction in apoptosis under oxidative stress conditions. This suggests its potential use in neurodegenerative disease therapies. -

Anti-inflammatory Assessment:

In an experimental model using carrageenan-induced paw edema, MPA derivatives showed varying degrees of anti-inflammatory activity, with some compounds achieving up to 90% inhibition compared to the standard drug Indomethacin . -

Antimicrobial Evaluation:

Compounds derived from MPA were tested against several bacterial strains, showing promising results in inhibiting bacterial growth, which supports its potential as a novel antimicrobial agent.

Table 1: Summary of Biological Activities of this compound

Table 2: Comparison of MPA Derivatives and Their Activities

| Compound Name | Activity Type | Efficacy Level |

|---|---|---|

| This compound | Anti-inflammatory | Moderate to High |

| This compound methyl ester | Antimicrobial | Significant |

| Derivative A | Neuroprotective | High |

| Derivative B | Anticancer | Moderate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.